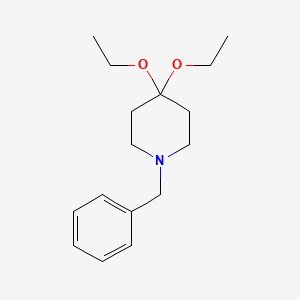
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been extensively studied in preclinical models and has shown promising results in treating various diseases.
Wirkmechanismus
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide exerts its pharmacological effects by inhibiting several signaling pathways, including the B-cell receptor (BCR) pathway and the NF-κB pathway. By inhibiting these pathways, N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide prevents the survival and proliferation of cancer cells and reduces inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth and survival of cancer cells and reduce inflammation in autoimmune diseases. N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide in lab experiments include its potent inhibitory effects on several signaling pathways, its favorable pharmacokinetic profile, and its potential therapeutic applications in treating various diseases. The limitations of using N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide in lab experiments include its high cost, the need for specialized equipment and expertise to synthesize and administer the compound, and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide. One potential area of research is the development of novel formulations of the compound that can improve its pharmacokinetic properties and reduce its cost. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide, which can help to improve patient selection and treatment outcomes. Finally, further studies are needed to investigate the potential applications of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide in treating other diseases beyond cancer and autoimmune diseases, such as neurodegenerative diseases and infectious diseases.
Synthesemethoden
The synthesis of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide involves several steps, starting with the reaction of 2-(2-oxopyrrolidin-1-yl)pyridine with 4-chloromethyl-3-(trifluoromethoxy)benzoic acid. The resulting intermediate is then subjected to several chemical transformations, including amidation and deprotection, to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit several signaling pathways, including the B-cell receptor (BCR) pathway and the NF-κB pathway, which are critical for the survival and proliferation of cancer cells. N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide has also been shown to have anti-inflammatory effects and has potential applications in treating autoimmune diseases.
Eigenschaften
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c19-18(20,21)27-14-4-1-3-13(10-14)17(26)23-11-12-6-7-22-15(9-12)24-8-2-5-16(24)25/h1,3-4,6-7,9-10H,2,5,8,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTQFPXWRVLWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2911056.png)






![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid](/img/structure/B2911069.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B2911072.png)
![methyl 4-cyclopropyl-7-fluoro-6-(4-(m-tolyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2911074.png)


![6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2911078.png)
